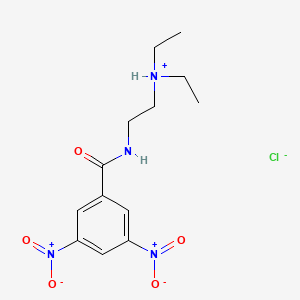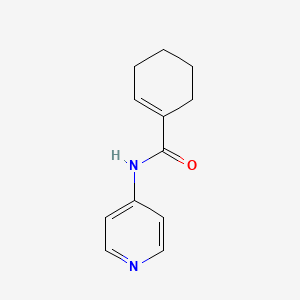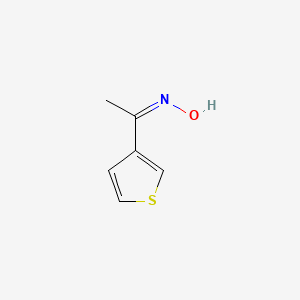
(NZ)-N-(1-thiophen-3-ylethylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NZ)-N-(1-thiophen-3-ylethylidene)hydroxylamine is an organic compound characterized by the presence of a thiophene ring and a hydroxylamine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-(1-thiophen-3-ylethylidene)hydroxylamine typically involves the condensation of 1-(thiophen-3-yl)ethanone with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base, such as sodium acetate, under reflux conditions. The general reaction scheme is as follows:
1-(Thiophen-3-yl)ethanone+Hydroxylamine Hydrochloride→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes controlling temperature, reaction time, and the use of appropriate solvents to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oximes or nitroso compounds.
Reduction: The compound can be reduced to yield amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: (NZ)-N-(1-thiophen-3-ylethylidene)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties, owing to the presence of the thiophene ring.
Wirkmechanismus
The mechanism of action of (NZ)-N-(1-thiophen-3-ylethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
- 1-(Thiophen-3-yl)ethanone
- 1-(Thiophen-3-yl)ethanol
- 3-Acetylthiophene
Comparison: (NZ)-N-(1-thiophen-3-ylethylidene)hydroxylamine is unique due to the presence of both the thiophene ring and the hydroxylamine functional group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds that lack one of these functional groups. For example, 1-(thiophen-3-yl)ethanone and 1-(thiophen-3-yl)ethanol do not possess the hydroxylamine group, which limits their ability to participate in certain types of chemical reactions and biological interactions.
Eigenschaften
CAS-Nummer |
59445-83-9 |
|---|---|
Molekularformel |
C6H7NOS |
Molekulargewicht |
141.19 g/mol |
IUPAC-Name |
(NZ)-N-(1-thiophen-3-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C6H7NOS/c1-5(7-8)6-2-3-9-4-6/h2-4,8H,1H3/b7-5- |
InChI-Schlüssel |
KXCHBSNEAXRGCM-ALCCZGGFSA-N |
Isomerische SMILES |
C/C(=N/O)/C1=CSC=C1 |
Kanonische SMILES |
CC(=NO)C1=CSC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-](/img/structure/B14622678.png)
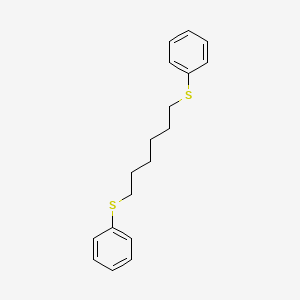
![N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B14622683.png)
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl-](/img/structure/B14622691.png)
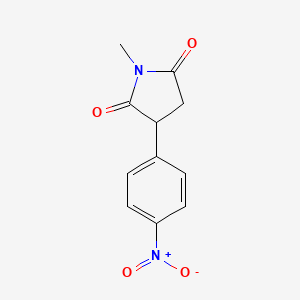

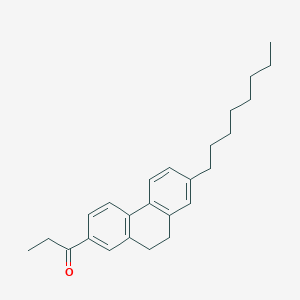
![(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14622717.png)
![Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B14622719.png)
![Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester](/img/structure/B14622728.png)
